A Technical Guide to the Spectroscopic Characterization of Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate
A Technical Guide to the Spectroscopic Characterization of Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate
This guide provides an in-depth analysis of the expected spectroscopic data for Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate, a compound of interest in medicinal chemistry and materials science due to the unique properties conferred by the gem-difluoro group. As experimental spectra for this specific molecule are not widely published, this document serves as a predictive and instructional resource for researchers. It outlines the methodologies for acquiring high-quality spectroscopic data and provides a detailed interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) results based on fundamental principles and data from analogous structures.
Introduction to Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate
Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate possesses a cyclohexane core functionalized with two methyl ester groups at the 1 and 3 positions and a gem-difluoro group at the 5-position. The presence of the electron-withdrawing fluorine atoms significantly influences the electronic environment and conformation of the cyclohexane ring, making spectroscopic analysis a critical tool for confirming its structure and purity. This guide will walk through the expected spectroscopic signatures of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate, ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the molecular framework.
¹H NMR Spectroscopy
2.1.1. Experimental Protocol: ¹H NMR
A standard approach for obtaining a high-resolution ¹H NMR spectrum would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆.[1][2] Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.[1] The solution should be transferred to a 5 mm NMR tube.
-
Instrument Setup: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer to ensure good signal dispersion.
-
Data Acquisition: Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.
Caption: Workflow for ¹H NMR Spectroscopy.
2.1.2. Predicted ¹H NMR Spectrum and Interpretation
The structure of Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate suggests the presence of several distinct proton environments. The chemical shifts are influenced by the electronegativity of the neighboring ester and gem-difluoro groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1, H-3 | 2.8 - 3.0 | Multiplet | - | 2H |
| H-2ax, H-6ax | 2.2 - 2.4 | Multiplet | - | 2H |
| H-2eq, H-6eq | 2.5 - 2.7 | Multiplet | - | 2H |
| H-4ax | 2.0 - 2.2 | Multiplet | - | 1H |
| H-4eq | 2.3 - 2.5 | Multiplet | - | 1H |
| -OCH₃ | ~3.7 | Singlet | - | 6H |
Interpretation:
-
The methyl ester protons (-OCH₃) are expected to appear as a sharp singlet around 3.7 ppm, a characteristic chemical shift for such groups.[3][4]
-
The methine protons (H-1 and H-3) are deshielded by the adjacent ester groups and are expected to resonate between 2.8 and 3.0 ppm.
-
The methylene protons at C-2 and C-6 are diastereotopic due to the chiral centers at C-1 and C-3. This means the axial and equatorial protons will have different chemical shifts and will show complex splitting patterns due to both geminal and vicinal coupling.
-
Similarly, the methylene protons at C-4 are also diastereotopic.
-
The presence of fluorine atoms will introduce further complexity through long-range H-F coupling, which may broaden the signals of the protons on C-4 and C-6.
¹³C NMR Spectroscopy
2.2.1. Experimental Protocol: ¹³C NMR
The ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom.
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Setup: A 100 MHz or higher spectrometer (corresponding to a 400 MHz ¹H frequency) is standard.
-
Data Acquisition: A standard proton-decoupled pulse sequence is used. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
Caption: Workflow for ¹³C NMR Spectroscopy.
2.2.2. Predicted ¹³C NMR Spectrum and Interpretation
The carbon chemical shifts are highly sensitive to the electronic environment. The gem-difluoro and ester groups will have a significant impact on the chemical shifts of the cyclohexane ring carbons.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |
| C=O | 170 - 175 | Singlet | - |
| C-5 | 120 - 125 | Triplet | ¹JCF ≈ 240-250 |
| -OCH₃ | 51 - 53 | Singlet | - |
| C-1, C-3 | 40 - 45 | Singlet | - |
| C-4, C-6 | 35 - 40 | Triplet | ²JCF ≈ 20-25 |
| C-2 | 25 - 30 | Singlet | - |
Interpretation:
-
The carbonyl carbons (C=O) of the ester groups are expected in the downfield region of 170-175 ppm.[5]
-
The most characteristic signal is that of C-5 , which is directly attached to two fluorine atoms. This carbon will be significantly shifted downfield and will appear as a triplet due to one-bond coupling to the two fluorine atoms (¹JCF).[6]
-
The methyl ester carbons (-OCH₃) will appear around 51-53 ppm.[7]
-
The methine carbons (C-1 and C-3) will be in the 40-45 ppm range.
-
The methylene carbons adjacent to the CF₂ group (C-4 and C-6) will show a triplet splitting pattern due to two-bond coupling to the fluorine atoms (²JCF).[6]
-
The methylene carbon at C-2 is the most upfield of the ring carbons.
¹⁹F NMR Spectroscopy
2.3.1. Experimental Protocol: ¹⁹F NMR
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms.
-
Sample Preparation: The same sample can be used.
-
Instrument Setup: The spectrometer needs to be equipped with a fluorine probe.
-
Data Acquisition: A simple pulse-acquire sequence is sufficient. Proton decoupling can be used to simplify the spectrum.
Caption: Workflow for ¹⁹F NMR Spectroscopy.
2.3.2. Predicted ¹⁹F NMR Spectrum and Interpretation
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| C5-F | -90 to -110 | Singlet (proton decoupled) |
Interpretation:
-
The two fluorine atoms at the C-5 position are chemically equivalent and are expected to give a single signal in the ¹⁹F NMR spectrum.[8]
-
The chemical shift for gem-difluoroalkanes typically falls in the range of -90 to -110 ppm relative to CFCl₃.[9][10]
-
In a proton-coupled ¹⁹F NMR spectrum, this signal would likely appear as a multiplet due to coupling with the protons on C-4 and C-6.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[11]
3.1. Experimental Protocol: IR Spectroscopy
For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[12][13]
-
Sample Preparation: Place a drop of the neat liquid on one salt plate and press the second plate on top to create a thin film.[14]
-
Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Caption: Workflow for IR Spectroscopy.
3.2. Predicted IR Spectrum and Interpretation
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| C-H stretch (alkane) | 2850 - 2960 | Medium-Strong |
| C=O stretch (ester) | 1735 - 1750 | Strong |
| C-O stretch (ester) | 1000 - 1300 | Strong (two bands) |
| C-F stretch | 1000 - 1100 | Strong |
Interpretation:
-
A strong, sharp absorption band between 1735-1750 cm⁻¹ is the most characteristic signal and corresponds to the C=O stretch of the saturated ester groups.[15][16]
-
The presence of two strong bands in the 1000-1300 cm⁻¹ region is indicative of the C-O stretching vibrations of the ester functionality.[17]
-
Strong absorption bands in the 1000-1100 cm⁻¹ range are expected for the C-F stretching vibrations. These may overlap with the C-O stretching bands.
-
The bands in the 2850-2960 cm⁻¹ region are due to the C-H stretching of the alkane parts of the molecule.[16]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
4.1. Experimental Protocol: Mass Spectrometry
Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, which will likely produce the protonated molecular ion.[18][19]
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution into the ESI source of a mass spectrometer. Acquire the spectrum in positive ion mode.
Caption: Workflow for ESI-MS.
4.2. Predicted Mass Spectrum and Interpretation
The molecular formula of Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate is C₁₀H₁₄F₂O₄, which corresponds to a molecular weight of 236.21 g/mol .
| Ion | Predicted m/z | Interpretation |
| [M+H]⁺ | 237.09 | Protonated molecular ion |
| [M+Na]⁺ | 259.07 | Sodiated molecular ion |
| [M-OCH₃]⁺ | 205.07 | Loss of a methoxy group |
| [M-COOCH₃]⁺ | 177.08 | Loss of a carbomethoxy group |
Interpretation:
-
In ESI-MS, the base peak is often the protonated molecular ion [M+H]⁺ at m/z 237.09 or the sodiated adduct [M+Na]⁺ at m/z 259.07.[20] The observation of these ions would confirm the molecular weight of the compound.
-
Fragmentation in ESI is generally minimal, but some characteristic losses may be observed.[21] The loss of a methoxy group (-OCH₃) would result in a fragment at m/z 205.07.
-
The loss of a carbomethoxy group (-COOCH₃) would lead to a fragment at m/z 177.08.
-
In electron impact (EI) ionization, more extensive fragmentation of the cyclohexane ring would be expected.[22]
Conclusion
This guide provides a comprehensive prediction and interpretation of the key spectroscopic data for Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate. The combination of ¹H, ¹³C, and ¹⁹F NMR, along with IR spectroscopy and mass spectrometry, offers a powerful and complementary set of tools for the unambiguous structural confirmation of this fluorinated cyclohexane derivative. The predicted data and interpretations herein should serve as a valuable resource for researchers working with this and related compounds.
References
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